
physical and chemical properties of 2,2-
Dimethylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,2-Dimethylpiperidin-3-ol

Cat. No.: B15313435 Get Quote

2,2-Dimethylpiperidin-3-ol: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpiperidin-3-ol is a substituted piperidine derivative with potential applications in

medicinal chemistry and drug development. The piperidine scaffold is a common motif in a

wide range of biologically active compounds and approved pharmaceuticals. The presence of a

gem-dimethyl group at the C2 position and a hydroxyl group at the C3 position introduces

specific stereochemical and electronic features that can influence its pharmacokinetic and

pharmacodynamic properties. This technical guide provides a detailed overview of the known

and predicted physical and chemical properties of 2,2-Dimethylpiperidin-3-ol, along with

plausible synthetic routes and relevant experimental protocols based on analogous

compounds.

Physical and Chemical Properties
Due to the limited availability of experimental data for 2,2-Dimethylpiperidin-3-ol, the following

table summarizes its calculated and estimated physical and chemical properties. These values

are derived from computational models and data from structurally similar compounds.
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Property Value Source

Molecular Formula C₇H₁₅NO Calculated

Molecular Weight 129.20 g/mol Calculated

Appearance
Predicted: Colorless to off-

white solid or viscous liquid

Inferred from similar

compounds

Boiling Point
Estimated: ~180-200 °C at 760

mmHg

Inferred from isomers and

related piperidinols

Melting Point Not available -

pKa (of the conjugate acid) Estimated: 9.5 - 10.5
Inferred from substituted

piperidines

LogP (Octanol-Water Partition

Coefficient)
Estimated: 1.0 - 1.5

Inferred from computational

models

Solubility
Predicted: Soluble in water

and polar organic solvents

Inferred from similar

compounds

Chemical Reactivity and Stability
2,2-Dimethylpiperidin-3-ol is expected to exhibit reactivity typical of a secondary amine and a

secondary alcohol.

N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo

reactions with alkylating and acylating agents to form the corresponding N-substituted

derivatives.

Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the

corresponding ketone, 2,2-dimethylpiperidin-3-one, using standard oxidizing agents.

O-Alkylation and O-Acylation: The hydroxyl group can be derivatized through reactions with

alkylating or acylating agents under appropriate conditions.

Stability: The compound is expected to be stable under standard laboratory conditions,

although it may be susceptible to oxidation over time, especially in the presence of air and
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light.

Potential Signaling Pathways and Biological
Activities
While no specific biological activities or signaling pathways have been reported for 2,2-
Dimethylpiperidin-3-ol, the piperidine scaffold is a key feature in many neuroactive

compounds. Derivatives of piperidine are known to interact with a variety of receptors and

transporters in the central nervous system, including opioid, dopamine, and serotonin

receptors. The specific substitution pattern of 2,2-Dimethylpiperidin-3-ol could confer

selectivity for certain biological targets. Further research is required to elucidate its

pharmacological profile.

Experimental Protocols
As a specific, validated synthesis for 2,2-Dimethylpiperidin-3-ol is not readily available in the

literature, a plausible and commonly employed synthetic strategy would involve the reduction of

the corresponding ketone, 2,2-dimethylpiperidin-3-one.

Synthesis of 2,2-Dimethylpiperidin-3-one (Analogous
Procedure)
A potential precursor, 2,2-dimethylpiperidin-3-one, could be synthesized through various

methods, including the cyclization of appropriate acyclic precursors.

Reduction of 2,2-Dimethylpiperidin-3-one to 2,2-
Dimethylpiperidin-3-ol (Proposed Protocol)
This protocol is a general method for the reduction of cyclic ketones to the corresponding

alcohols.

Materials:

2,2-Dimethylpiperidin-3-one

Sodium borohydride (NaBH₄)
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Methanol

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate

Rotary evaporator

Magnetic stirrer and stir bar

Round-bottom flask

Separatory funnel

Procedure:

Dissolve 2,2-dimethylpiperidin-3-one (1.0 eq) in methanol in a round-bottom flask equipped

with a magnetic stir bar.

Cool the solution to 0 °C in an ice bath.

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the

temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-

MS.

Quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure using a rotary evaporator.

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate

solution.

Extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude 2,2-Dimethylpiperidin-3-ol.

The crude product may be purified by column chromatography on silica gel or by distillation

under reduced pressure.

Visualizations
Proposed Synthesis Workflow

Acyclic Precursor 2,2-Dimethylpiperidin-3-oneCyclization 2,2-Dimethylpiperidin-3-olReduction (e.g., NaBH4)

Click to download full resolution via product page

Caption: Proposed synthetic pathway to 2,2-Dimethylpiperidin-3-ol.

Potential Derivatization Reactions
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Caption: Potential chemical transformations of 2,2-Dimethylpiperidin-3-ol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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